N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
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Overview
Description
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, an isoquinoline moiety, and a pyridine carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan and isoquinoline intermediates. One common method involves the use of microwave-assisted synthesis to produce amide derivatives containing furan rings. This method employs 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials, with coupling reagents such as DMT/NMM/TsO− or EDC .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. Techniques such as crystallization and flash chromatography are often used to isolate the final product. The use of microwave reactors can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, tetrahydroisoquinoline derivatives, and substituted pyridine derivatives .
Scientific Research Applications
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The furan ring and isoquinoline moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound shares a similar structure but lacks the isoquinoline moiety.
N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: This compound contains a triazole ring instead of the isoquinoline moiety.
Uniqueness
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide is unique due to its combination of a furan ring, an isoquinoline moiety, and a pyridine carboxamide group.
Properties
IUPAC Name |
N-[2-(furan-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(16-4-8-21-9-5-16)22-19-3-1-2-17-13-23(10-6-18(17)19)12-15-7-11-25-14-15/h1-5,7-9,11,14H,6,10,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEUXTSTABVEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)NC(=O)C3=CC=NC=C3)CC4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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